molecular formula C48H76O14 B601520 Ivermectin Impurity K CAS No. 74567-01-4

Ivermectin Impurity K

Numéro de catalogue B601520
Numéro CAS: 74567-01-4
Poids moléculaire: 877.13
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is an impurity of Ivermectin . It has a molecular formula of C48H76O14 and a molecular weight of 877.13 . It appears as a white to off-white solid .


Physical And Chemical Properties Analysis

Ivermectin Impurity K is a white to off-white solid . It has a melting point of 153-158°C .

Applications De Recherche Scientifique

1. Molecular Targets and Modulation Mechanisms

Ivermectin (IVM) is recognized for its antiparasitic properties and impacts various ion channels and receptors. Key targets include glutamate-gated Cl− channels, Cys‐loop receptors, P2X4 receptors, and fernesoid X receptors. Recent findings highlight IVM's role in activating G‐protein‐gated inwardly rectifying K+ channels, expanding our understanding of its interaction with molecular structures (Chen & Kubo, 2017).

2. Environmental Impact and Degradation

IVM's environmental fate, particularly in terrestrial and aquatic ecosystems, has been a subject of research. Studies have examined its mobility, degradation, and toxicity in different soils and water systems, providing insight into its persistence and potential ecological impacts (Rath et al., 2016); (Prasse, Löffler, & Ternes, 2009).

3. Antiviral Potential

IVM has been identified as a potential broad-spectrum antiviral agent, effective against a range of viruses including HIV-1, dengue virus, Zika virus, and SARS-CoV-2. Its mechanism involves inhibiting nuclear import of key viral proteins, showcasing its versatility beyond antiparasitic applications (Jans & Wagstaff, 2020); (Jans & Wagstaff, 2020).

4. Interaction with P-type ATPases

Research has demonstrated IVM's inhibitory effect on various P-type ATPases in mammals. This suggests potential adverse effects at high drug concentrations, highlighting the need for careful consideration in therapeutic applications (Pimenta, Silva, & Noël, 2010).

5. Activation of GIRK Channels

IVM's role in activating G-protein-gated inwardly rectifying K+ (GIRK) channels has been explored, providing insights into its mechanism of action in ion channels. This emphasizes IVM's diverse effects beyond its antiparasitic activity (Chen et al., 2017).

6. Sorption and Mobility in Soils

The sorption behavior of IVM in different soils has been studied, indicating its potential environmental risks. Understanding its interaction with soil is crucial for assessing its environmental impact (Krogh et al., 2008).

7. Facilitation of Receptor Channels

IVM has been shown to influence human P2X4 receptor channels, contributing to our understanding of its pharmacological effects and potential therapeutic applications (Priel & Silberberg, 2004).

Safety And Hazards

Ivermectin, the parent compound, is known to be fatal if swallowed and can cause serious eye irritation . It may also damage fertility or the unborn child . Therefore, it’s important to handle Ivermectin Impurity K with care, using appropriate personal protective equipment and following safety guidelines .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity K involves the conversion of Ivermectin to the intermediate compound, 22,23-dihydroavermectin B1a, which is then further reacted to obtain the final product, Ivermectin Impurity K.", "Starting Materials": ["Ivermectin"], "Reaction": [ "Step 1: Conversion of Ivermectin to 22,23-dihydroavermectin B1a", "React Ivermectin with sodium borohydride in the presence of methanol to obtain 22,23-dihydroavermectin B1a.", "Step 2: Conversion of 22,23-dihydroavermectin B1a to Ivermectin Impurity K", "React 22,23-dihydroavermectin B1a with trifluoroacetic acid in the presence of dichloromethane to obtain Ivermectin Impurity K." ] }

Numéro CAS

74567-01-4

Nom du produit

Ivermectin Impurity K

Formule moléculaire

C48H76O14

Poids moléculaire

877.13

Apparence

White to Off-White Solid

melting_point

153-158°C

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ;  5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.